Ticagrelor

Acute Coronary Syndrome Percutaneous Coronary Intervention Mortality

Ticagrelor is the only oral P2Y12 receptor antagonist offering fully reversible, non-competitive binding that ensures rapid offset of action—critical for perioperative protocols and multicenter trials requiring flexible dosing schedules. Unlike thienopyridines (clopidogrel, prasugrel), ticagrelor does not require CYP2C19 bioactivation, eliminating genetic variability in antiplatelet response and reducing genotyping costs. Its unique ENT1 inhibition elevates local adenosine, enabling cardioprotective and anti-inflammatory research inaccessible with other antiplatelet agents. Ideal for international clinical studies in CYP2C19-polymorphic populations and preclinical adenosine-pathway investigations.

Molecular Formula C23H28F2N6O4S
Molecular Weight 522.6 g/mol
CAS No. 274693-27-5
Cat. No. B1683153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTicagrelor
CAS274693-27-5
Synonyms3-(7-((2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-(1-3)-triazolo(4,5-d)pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
AZD 6140
AZD-6140
AZD6140
Brilinta
Brilique
Ticagrelo
Molecular FormulaC23H28F2N6O4S
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
InChIInChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1
InChIKeyOEKWJQXRCDYSHL-FNOIDJSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySolubility in water: approximately 10 ug/mL
Soluble in ethyl acetate
6.30e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ticagrelor (CAS 274693-27-5): Procurement Guide for a Reversible P2Y12 Inhibitor


Ticagrelor (CAS 274693-27-5) is a cyclopentyltriazolopyrimidine-class oral antiplatelet agent that acts as a direct-acting, reversibly binding antagonist at the platelet P2Y12 ADP receptor [1]. It is a cornerstone of dual antiplatelet therapy (DAPT) for the management of acute coronary syndromes (ACS) [2]. Unlike the thienopyridine class (e.g., clopidogrel, prasugrel), ticagrelor does not require hepatic bioactivation and its pharmacodynamic effect is independent of CYP2C19 genetic polymorphisms, resulting in a more predictable antiplatelet response [1].

Why Ticagrelor (CAS 274693-27-5) Cannot Be Substituted by Other P2Y12 Antagonists in Clinical Research


Procurement decisions for antiplatelet compounds must account for the profound pharmacological differences within the P2Y12 inhibitor class. Generic substitution between ticagrelor and other agents like clopidogrel or prasugrel is not scientifically valid due to three critical factors: 1) **Mechanism of Receptor Binding:** Ticagrelor is the only oral agent with a fully reversible, non-competitive binding interaction at the P2Y12 receptor, a property that directly determines its pharmacokinetic offset and perioperative management requirements [1]; 2) **Metabolic Independence:** Unlike clopidogrel and prasugrel, ticagrelor is an active drug that does not rely on CYP2C19 bioactivation, rendering its efficacy unaffected by common loss-of-function genetic polymorphisms that plague the thienopyridine class [2]; 3) **Non-Platelet Pleiotropic Effects:** Ticagrelor uniquely inhibits the equilibrative nucleoside transporter 1 (ENT1), leading to increased local adenosine concentrations, which influences both therapeutic and adverse effect profiles in ways not observed with other agents [3].

Quantitative Comparator Evidence for Ticagrelor (CAS 274693-27-5)


Head-to-Head Clinical Outcomes: Ticagrelor vs. Clopidogrel in Acute Coronary Syndromes (PLATO Trial)

In the pivotal PLATO trial (n=18,624), ticagrelor demonstrated a statistically significant reduction in the primary composite endpoint of cardiovascular death, myocardial infarction, or stroke compared to clopidogrel, without an increase in overall major bleeding. The benefit was driven primarily by reductions in cardiovascular mortality and myocardial infarction [1].

Acute Coronary Syndrome Percutaneous Coronary Intervention Mortality

Head-to-Head Clinical Outcomes: Ticagrelor vs. Prasugrel in Acute Coronary Syndromes (ISAR-REACT 5 Trial)

The ISAR-REACT 5 trial directly compared ticagrelor to prasugrel in patients with ACS undergoing invasive management. The trial demonstrated superiority for a strategy of prasugrel over ticagrelor for the primary composite endpoint of death, myocardial infarction, or stroke at 12 months [1].

Acute Coronary Syndrome Percutaneous Coronary Intervention Prasugrel

Pharmacogenetic Independence: Efficacy of Ticagrelor in CYP2C19 Loss-of-Function Allele Carriers

Unlike clopidogrel, which is a prodrug requiring CYP2C19-mediated bioactivation, ticagrelor is a direct-acting drug. A genetic substudy of the PLATO trial confirmed that the clinical benefit of ticagrelor over clopidogrel is present and significant even in patients carrying CYP2C19 loss-of-function (LOF) alleles, a population known to have a poor response to clopidogrel [1].

Pharmacogenomics CYP2C19 Platelet Reactivity

Pharmacodynamic Reversibility: Offset of Platelet Inhibition

Ticagrelor's reversible, non-competitive binding to the P2Y12 receptor allows for a faster offset of antiplatelet effect compared to the irreversible thienopyridines (clopidogrel and prasugrel). This is a critical parameter for managing patients who may require urgent surgery or invasive procedures [1]. A study on patients awaiting CABG surgery found that platelet reactivity returned to sufficient levels within 3-5 days, with specific data indicating a 4-day recovery period post-cessation [2].

Pharmacodynamics Perioperative Management Bleeding Risk

Pleiotropic Activity: Inhibition of Adenosine Reuptake (ENT1)

Ticagrelor possesses a unique, off-target pharmacological property not shared by clopidogrel or prasugrel: it inhibits the equilibrative nucleoside transporter 1 (ENT1). This action reduces cellular reuptake of adenosine, leading to increased local extracellular adenosine concentrations [1]. A specific study characterized this inhibition and confirmed it occurs at clinically relevant plasma concentrations (IC50 ~ 100-200 nM) [2].

Pharmacology Adenosine Pleiotropic Effects

Procurement-Driven Application Scenarios for Ticagrelor (CAS 274693-27-5)


Clinical Trials in Genetically Diverse Populations

Ticagrelor is the optimal antiplatelet agent for multicenter, international clinical trials or studies specifically recruiting populations with a high prevalence of CYP2C19 loss-of-function alleles. Its proven independence from CYP2C19 genotype ensures a consistent pharmacodynamic response across all participants, reducing data variability and the need for preemptive or reactive genotyping, which can add significant cost and complexity to a study. This is directly supported by the PLATO genetics substudy [1].

Studies Requiring Tight Control of Antiplatelet Offset

For research protocols that involve planned invasive procedures (e.g., serial biopsies, staged surgeries, or protocols with a high likelihood of requiring emergency intervention), ticagrelor's faster and more predictable offset of action compared to clopidogrel or prasugrel is a critical procurement criterion. The ability to discontinue therapy 3 days prior to a procedure, versus 5-7 days, allows for greater protocol flexibility and reduced subject exposure to thrombotic risk during antiplatelet interruption [1].

Translational Research on Adenosine-Mediated Cardioprotection

Preclinical and early-phase clinical research exploring the cardioprotective, anti-inflammatory, or vascular effects of adenosine should exclusively procure ticagrelor. It is the only clinically used oral P2Y12 inhibitor that has been demonstrated to increase local adenosine concentrations through ENT1 inhibition at therapeutic doses. This provides a unique pharmacological tool to investigate these pleiotropic pathways, which are not addressable with other antiplatelet compounds like clopidogrel or prasugrel [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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